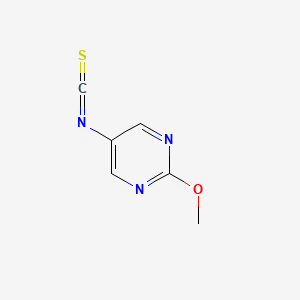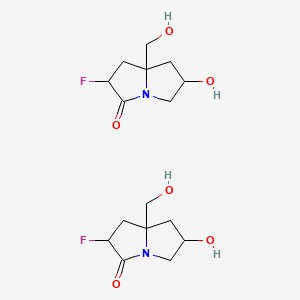
2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is an organic compound that features a hexafluoroisopropanol group attached to an aminomethylphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-amino-2-methylphenol and hexafluoroacetone.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of hexafluoroacetone. A suitable solvent such as dichloromethane is used.
Reaction Mechanism: The hexafluoroacetone reacts with the amino group of 5-amino-2-methylphenol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Catalysts: Employing catalysts to increase the reaction rate and yield.
Purification: Using techniques such as distillation or recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hexafluoroisopropanol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hexafluoroisopropanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its high electronegativity and stability.
Wirkmechanismus
The mechanism of action of 2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Amino-2-methylphenyl)-1,1,1-trifluoro-2-propanol: Similar structure but with fewer fluorine atoms.
2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-butanol: Similar structure but with a longer carbon chain.
Uniqueness
2-(5-Amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is unique due to its high degree of fluorination, which imparts distinct chemical properties such as increased stability and reactivity compared to its less fluorinated analogs.
Eigenschaften
Molekularformel |
C10H9F6NO |
|---|---|
Molekulargewicht |
273.17 g/mol |
IUPAC-Name |
2-(5-amino-2-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C10H9F6NO/c1-5-2-3-6(17)4-7(5)8(18,9(11,12)13)10(14,15)16/h2-4,18H,17H2,1H3 |
InChI-Schlüssel |
IZAWOGHVGXROPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N)C(C(F)(F)F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Dichloro-4-[(2-ethynylphenoxy)methyl]benzene](/img/structure/B13687049.png)
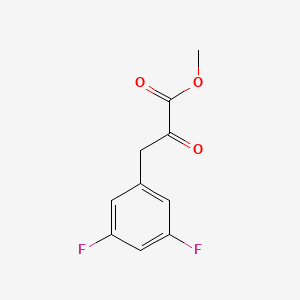
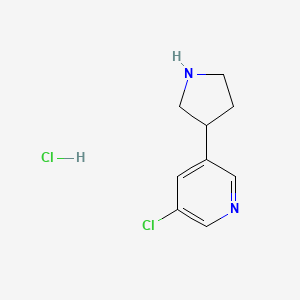
![1-(6-Fluoroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13687082.png)

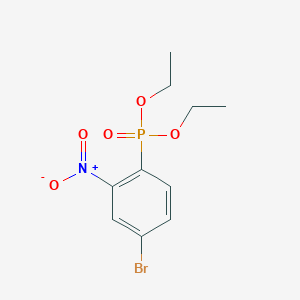
![2-[2-[[(S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-5-thiazolyl)benzyl]carbamoyl]-1-pyrrolidinyl]-3,3-dimethyl-1-oxo-2-butyl]amino]-2-oxoethoxy]acetic Acid](/img/structure/B13687117.png)
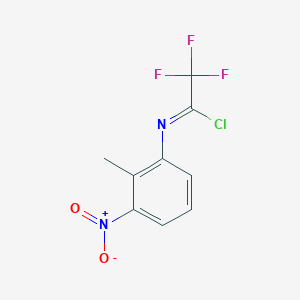
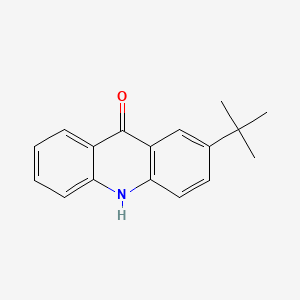
![4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline](/img/structure/B13687137.png)

![Naphtho[2,1-b]furan-1-carbaldehyde](/img/structure/B13687150.png)
